Cas no 443329-03-1 (9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline)

9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline
- Z56853753
- F0798-0159
- 9-bromo-6-(3-methylbutyl)indolo[3,2-b]quinoxaline
- 443329-03-1
- AKOS001056289
- 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
- 9-bromo-6-isopentyl-6H-indolo[2,3-b]quinoxaline
- EU-0047587
- SR-01000506425
- SR-01000506425-1
-
- Inchi: 1S/C19H18BrN3/c1-12(2)9-10-23-17-8-7-13(20)11-14(17)18-19(23)22-16-6-4-3-5-15(16)21-18/h3-8,11-12H,9-10H2,1-2H3
- InChI Key: FBVZQHWPFRSLGE-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C1C(=NC3C=CC=CC=3N=1)N2CCC(C)C
Computed Properties
- Exact Mass: 367.06841g/mol
- Monoisotopic Mass: 367.06841g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 30.7Ų
9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0798-0159-1mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 1mg |
$54.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-30mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 30mg |
$119.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-2mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 2mg |
$59.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-10mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 10mg |
$79.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-20μmol |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 20μmol |
$79.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-2μmol |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 2μmol |
$57.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-50mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 50mg |
$160.0 | 2023-11-21 | |
Life Chemicals | F0798-0159-5mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 90%+ | 5mg |
$69.0 | 2023-11-21 | |
A2B Chem LLC | BA60740-10mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA60740-50mg |
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline |
443329-03-1 | 50mg |
$504.00 | 2024-04-20 |
9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline Related Literature
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline
Introduction to 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline (CAS No. 443329-03-1)
9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline, identified by the chemical abstracts service number 443329-03-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indoloquinoxalines, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of both bromine and alkyl substituents in its molecular structure suggests unique electronic and steric properties that may influence its reactivity and biological interactions.
The indoloquinoxaline core is a fused bicyclic system consisting of an indole ring connected to a quinoxaline moiety. This particular arrangement has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. The 9-bromo substituent at the 9-position of the indole ring introduces a halogen atom, which is commonly utilized in medicinal chemistry for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Additionally, the 6-(3-methylbutyl) side chain adds bulk to the molecule, potentially influencing its solubility and pharmacokinetic properties.
Recent advancements in drug discovery have highlighted the significance of indoloquinoxalines as lead compounds for developing novel therapeutics. Studies have demonstrated that modifications within this scaffold can lead to compounds with enhanced potency and selectivity against targets such as kinases, transcription factors, and ion channels. The structural features of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline make it a promising candidate for further exploration in this regard.
In particular, the brominated indoloquinoxalines have been investigated for their potential as kinase inhibitors. Kinases are enzymes that play critical roles in cellular processes, and dysregulation of their activity is often associated with diseases such as cancer and inflammatory disorders. By targeting specific kinases, compounds like 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline could modulate signaling pathways involved in cell proliferation, survival, and migration. Preliminary computational studies suggest that the bromine atom may serve as a handle for directing palladium-catalyzed reactions, enabling the synthesis of analogs with tailored biological properties.
Moreover, the 6-(3-methylbutyl) group in the molecule could contribute to improved pharmacokinetic profiles by enhancing lipophilicity and reducing metabolic clearance. This feature is particularly important for drug candidates intended for oral administration, as it may lead to better bioavailability and longer half-life. The combination of these structural elements makes 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline a versatile scaffold for medicinal chemists seeking to develop next-generation therapeutics.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the indoloquinoxaline core followed by selective bromination at the 9-position. The introduction of the 6-(3-methylbutyl) substituent often involves alkylation reactions under controlled conditions to prevent unwanted side products. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, reducing reaction times and improving scalability.
Recent research has also explored derivatives of indoloquinoxalines with modified substitution patterns for improved pharmacological activity. For instance, replacing the methyl group in the 6-(3-methylbutyl) side chain with other alkyl or aryl groups has been shown to alter binding affinities and selectivity profiles. Similarly, variations in the position or type of halogen substitution can significantly impact biological activity. These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing indoloquinoxaline-based drug candidates.
The potential therapeutic applications of 9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline extend beyond kinase inhibition. Emerging evidence suggests that this scaffold may also interact with other biological targets, including transcription factors and ion channels. For example, some derivatives have been found to modulate nuclear factor kappa B (NF-κB) signaling pathways, which are implicated in inflammation and immune responses. Such interactions could make this compound relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
In conclusion,9-bromo-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline (CAS No. 443329-03-1) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutics targeting various diseases. Continued investigation into its biological activity and synthetic modifications will likely uncover new opportunities for drug development in the coming years.
443329-03-1 (9-bromo-6-(3-methylbutyl)-6H-indolo2,3-bquinoxaline) Related Products
- 40140-16-7(Ethyl 4-methoxybenzoylformate)
- 1240585-94-7((2S,5R)-TERT-BUTYL 2,5-DIETHYLPIPERAZINE-1-CARBOXYLATE)
- 931965-75-2(methyl 4-(4-ethylphenyl)-1,1-dioxo-4H-1lambda6-pyrido3,2-b1,4thiazine-2-carboxylate)
- 1235645-00-7(phenyl 4-({(3,4-dimethylphenyl)carbamoylformamido}methyl)piperidine-1-carboxylate)
- 1379329-63-1((2-Iodo-4-methoxyphenyl)methanol)
- 1822847-88-0(1-(2-Tert-butylphenyl)cyclopentan-1-amine)
- 1523559-32-1(methyl 3-amino-2-(2-fluoro-3-methylphenyl)propanoate)
- 2680766-36-1(Ethyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate)
- 1804774-15-9(4-(Bromomethyl)-2-iodo-5-nitro-3-(trifluoromethoxy)pyridine)
- 19701-89-4(2-(dimethylamino)propanoic acid)



